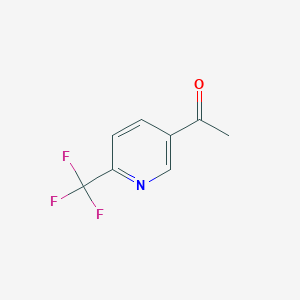

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUKVLRFGMDIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619317 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358780-14-0 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Trifluoromethyl-pyridin-3-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (CAS No. 358780-14-0), a pivotal building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts advantageous properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, making it a valuable precursor for drug candidates.[1][2][3] This document details the compound's physicochemical properties, provides an experimentally validated synthetic protocol with mechanistic insights, outlines its spectral characteristics, and explores its applications in pharmaceutical research, particularly as an intermediate for targeted therapies. Safety and handling protocols are also provided for researchers.

Introduction and Strategic Importance

This compound is a heterocyclic ketone that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[4] Its structure is distinguished by a pyridine ring substituted with a highly electronegative trifluoromethyl (-CF3) group at the 6-position and an acetyl group at the 3-position.

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in drug design.[1][2] The -CF3 group is a bioisostere for other groups but offers unique benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug molecule.[1]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes and enhance its binding affinity to biological targets.[1][2]

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions with protein targets, while the group's strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing receptor interactions.[2]

Consequently, this compound serves not merely as a synthetic intermediate but as a strategic component for developing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below, providing researchers with essential data for experimental design.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 358780-14-0 | [5][6][7] |

| Molecular Formula | C₈H₆F₃NO | [6][7] |

| Molecular Weight | 189.14 g/mol | [6][8] |

| IUPAC Name | 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone | |

| Appearance | Light yellow solid | [5] |

| Purity | Typically ≥96-97% | [6] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [6] |

Table 2: Computational Chemistry Data

| Parameter | Value | Source(s) |

| SMILES | CC(C1=CC=C(C(F)(F)F)N=C1)=O | [6] |

| InChI Key | NAUKVLRFGMDIAN-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [6] |

| LogP (Partition Coefficient) | 2.303 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via a lithium-halogen exchange followed by acylation. This section provides the underlying rationale and a detailed experimental protocol.

Synthetic Scheme

The reaction proceeds by treating 2-trifluoromethyl-5-bromopyridine with an organolithium reagent to generate a lithiated pyridine intermediate, which is then quenched with an acetylating agent.

Caption: Synthetic pathway for this compound.

Rationale of Experimental Choices

-

Organolithium Reagent: sec-Butyllithium (sec-BuLi) is used as a strong, non-nucleophilic base to facilitate the lithium-halogen exchange with the starting bromo-pyridine.

-

Low Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the trifluoromethyl group.

-

Acylating Agent: N,N-dimethylaminoacetamide is chosen as the source of the acetyl group. It is less reactive than acetyl chloride or acetic anhydride, providing better control over the reaction with the highly reactive lithiated intermediate.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts, ensuring high purity.

Step-by-Step Synthesis Protocol

This protocol is adapted from established laboratory procedures.[5]

-

Preparation: To a solution of 2-trifluoromethyl-5-bromopyridine (5.0 g, 22 mmol) in anhydrous diethyl ether (Et₂O, 50 mL) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

-

Lithiation: Add sec-BuLi (0.91 M in cyclohexane, 24 mL, 22 mmol) dropwise via syringe, maintaining the internal temperature at -78 °C. Stir the resulting solution for 10 minutes at this temperature.

-

Acylation: In a separate flask, dissolve N,N-dimethylaminoacetamide (2.3 mL, 24 mmol) in anhydrous Et₂O (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully pour the reaction mixture into water (100 mL). Transfer the mixture to a separatory funnel and extract the aqueous phase with Et₂O (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and carefully evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (SiO₂), eluting with a pentane/ether mixture (9:1) to yield the final product.

-

Isolation: The process yields this compound (2.3 g, 12 mmol, 54% yield) as a light yellow solid.[5]

Spectral Characterization

Validation of the synthesized product's identity is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of the molecular structure.

¹H NMR Data (CDCl₃)

-

δ 9.26 (br s, 1H): Corresponds to the proton at the C2 position of the pyridine ring, significantly deshielded by the adjacent nitrogen atom and the acetyl group.

-

δ 8.43 (br d, J=5.6 Hz, 1H): Assigned to the proton at the C4 position.

-

δ 7.83 (br d, J=7.2 Hz, 1H): Assigned to the proton at the C5 position.

-

δ 2.71 (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group in the acetyl moiety.[5]

Caption: Structure of the title compound with ¹H NMR proton assignments.

Applications in Research and Drug Development

This compound is a versatile precursor for synthesizing more complex molecules with targeted biological activities.

Caption: Workflow illustrating the use of the title compound in drug discovery.

-

G-Protein Coupled Receptor (GPCR) Agonists: The compound has been identified as a precursor for developing novel GPR119 agonists, which are targets for treating metabolic disorders like type 2 diabetes and obesity.[5]

-

Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in kinase inhibitors used in oncology.[1] The acetyl group of the title compound provides a reactive handle for elaboration into more complex structures designed to fit into the ATP-binding pocket of specific kinases.

-

Named Drug Intermediate: It is used as a key intermediate in the synthesis of Pexidartinib, a CSF1R inhibitor used to treat tenosynovial giant cell tumor.[9]

-

Agrochemicals: Similar to its pharmaceutical applications, related pyridine derivatives are utilized in the development of advanced herbicides and pesticides.[4]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dustP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[10]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[10]

-

First Aid Measures:

-

Storage: Keep the container tightly closed in a dry, well-ventilated place under an inert atmosphere.

References

- EvitaChem. 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone.

- ChemicalBook. This compound | 358780-14-0.

- ChemScene. This compound.

- Sigma-Aldrich. This compound.

- American Elements. This compound.

- Shanghai Yongkai Chemical Co., Ltd. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone.

- Fisher Scientific. ChemScene | this compound | 1G.

- Scimplify. MATERIAL SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- BLDpharm. 358780-14-0|this compound.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Buy 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (EVT-11944119) [evitachem.com]

- 5. This compound | 358780-14-0 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. americanelements.com [americanelements.com]

- 8. Chemscene ChemScene | this compound | 1G | Fisher Scientific [fishersci.com]

- 9. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]

- 10. cdn.scimplify.com [cdn.scimplify.com]

The Strategic Intermediate: A Technical Guide to 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

CAS Number: 358780-14-0

Introduction: The Significance of a Fluorinated Pyridine Ketone

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone, a key building block, embodies the convergence of these desirable attributes. This technical guide provides an in-depth exploration of its synthesis, properties, and critical applications, with a focus on its role in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this intermediate is paramount to leveraging its full potential in the pursuit of novel medicines.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 358780-14-0 | [3] |

| Molecular Formula | C₈H₆F₃NO | [4] |

| Molecular Weight | 189.13 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Boiling Point (Predicted) | 233.7 ± 40.0 °C | [5] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [5] |

| Storage | Inert atmosphere, Room Temperature | [6] |

Synthesis and Manufacturing: From Laboratory Scale to Industrial Application

The synthesis of this compound is a critical aspect of its utility. While several synthetic routes are possible, the choice often depends on the scale of production, cost of starting materials, and desired purity.

Laboratory-Scale Synthesis: A Standard Protocol

A common laboratory-scale synthesis starts from 2-trifluoromethyl-5-bromopyridine.[3]

Reaction Scheme:

Caption: Laboratory synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 2-trifluoromethyl-5-bromopyridine in anhydrous diethyl ether (Et₂O) and cool the solution to -78 °C under an inert atmosphere.[3]

-

Slowly add a solution of sec-butyllithium (sec-BuLi) in cyclohexane. The lithium-halogen exchange is typically rapid at this temperature.[3]

-

After a brief stirring period, add a solution of N,N-dimethylacetamide in Et₂O dropwise to the reaction mixture.[3]

-

Allow the reaction to stir at -78 °C for a specified time before gradually warming to room temperature overnight.[3]

-

Quench the reaction with water and perform a liquid-liquid extraction with Et₂O.[3]

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO₄).[3]

-

After solvent removal, purify the crude product by column chromatography on silica gel to yield this compound as a light yellow solid.[3]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of extremely low temperatures is crucial to control the reactivity of the organolithium intermediate, preventing side reactions and decomposition.

-

Inert Atmosphere: Organolithium reagents are highly reactive with atmospheric oxygen and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Solvents: The presence of water would rapidly quench the organolithium reagent, halting the desired reaction.

Industrial-Scale Synthesis Considerations

For large-scale production, alternative synthetic strategies are often employed to enhance efficiency, reduce costs, and improve safety. These can include:

-

Cyclocondensation Reactions: Building the trifluoromethylpyridine ring from acyclic precursors containing the trifluoromethyl group is a common industrial approach.[1] This method often utilizes readily available and less expensive starting materials.

-

Vapor-Phase Fluorination: For the synthesis of the trifluoromethylpyridine core, simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures over a catalyst is an established industrial method.[7]

The choice between these methods depends on factors such as the availability of starting materials, the required scale of production, and the capital investment in specialized equipment.

Applications in Drug Discovery and Development

The this compound moiety is a valuable pharmacophore, and this intermediate serves as a crucial starting material for the synthesis of several clinically important molecules.

Pexidartinib: A Kinase Inhibitor for Tenosynovial Giant Cell Tumor

This compound is a key intermediate in the synthesis of Pexidartinib, an inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[8] Pexidartinib is approved for the treatment of tenosynovial giant cell tumor, a rare and debilitating neoplasm.[9]

The synthesis of Pexidartinib involves the reductive amination of this compound to form the corresponding amine, which is then coupled with another heterocyclic fragment to yield the final drug substance.

GPR119 Agonists: A Novel Approach for Type 2 Diabetes and Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[10] Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[10][11] The 6-(trifluoromethyl)pyridin-3-yl moiety is a common feature in a number of potent and selective GPR119 agonists, and this compound is a key starting material for their synthesis.[3]

GPR119 Signaling Pathway:

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.

The development of GPR119 agonists often involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[12][13] The trifluoromethyl group on the pyridine ring is often crucial for achieving high potency.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for this purpose.

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 9.26 (br s, 1H), 8.43 (br d, J=5.6 Hz, 1H), 7.83 (br d, J=7.2 Hz, 1H), 2.71 (s, 3H).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, as well as vibrations associated with the C-F bonds of the trifluoromethyl group and the aromatic pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.[14]

Quality Control Workflow:

Caption: A typical quality control workflow for this compound.

A typical purity specification for pharmaceutical-grade this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[8]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands as a testament to the power of fluorination in modern drug discovery. Its unique combination of a trifluoromethyl group and a pyridine ketone scaffold makes it an invaluable building block for the synthesis of complex and highly active pharmaceutical ingredients. From the intricacies of its synthesis to its pivotal role in the creation of life-changing medicines like Pexidartinib and promising new therapies such as GPR119 agonists, a deep technical understanding of this intermediate is essential for any scientist working at the forefront of pharmaceutical research and development. As the demand for more effective and targeted therapies continues to grow, the strategic importance of well-designed intermediates like this compound will only increase.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

- Tsukamoto, Y., & Nakamura, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 104–115.

- Ali, M. A., et al. (2014). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Molecular Graphics and Modelling, 53, 137–146.

- Zhang, C., et al. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 18(45), 9154-9175.

- Negoro, K., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry, 20(7), 2369-2375.

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Matsuda, D., et al. (2017). Novel 3H-[1][12][15]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4464-4476.

- Tsukamoto, Y., & Nakamura, Y. (2021).

- The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

- Ali, M. A., et al. (2014). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Molecular Graphics and Modelling, 53, 137–146.

- Sakairi, M., et al. (2012). Synthesis and Biological Evaluation of a 6-Aminofuro[3,2–c]pyridin-3(2H)-one Series of GPR 119 Agonists. Arzneimittelforschung, 62(11), 537–544.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 29).

- PubChemLite. (n.d.). 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one.

-

Shanghai Yongkai Chemical Co., Ltd. (n.d.). 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Retrieved from [Link]

- Premium Quality & Competitive Pricing. (n.d.). Buy this compound.

- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- Google Patents. (2012). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

- ResearchGate. (2012). Synthesis and Biological Evaluation of a 6-Aminofuro[3,2–c]pyridin-3(2H)-one Series of GPR 119 Agonists.

-

PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). Pexidartinib. Retrieved from [Link]

- Semple, G., et al. (2011). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Medicinal Chemistry Letters, 2(11), 834–839.

- Alam, O., et al. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry, 112, 104998.

- Sequent Scientific Limited. (2011). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

- Fisher Scientific. (n.d.). ChemScene | this compound | 1G.

- Huang, H., et al. (2017).

- Gerig, J. T. (n.d.). Fluorine NMR.

- University of California, Davis. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (2014). (PDF) Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists.

- PubChemLite. (n.d.). 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one.

- ChemicalBook. (n.d.). This compound CAS.

- Ambeed. (n.d.). 358780-14-0 | 1-(6-(Trifluoromethyl)pyridin-3-yl)

- ChemicalBook. (n.d.). This compound suppliers & manufacturers in China.

- Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved from [Link]

- The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

- PubMed Central. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 358780-14-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 6. 358780-14-0|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]

- 9. Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

"1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone" IUPAC name and synonyms

An In-Depth Technical Guide to 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: A Key Building Block in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic ketone in contemporary drug discovery and development. We will delve into its fundamental chemical identity, synthesis, and critical applications, offering field-proven insights for researchers and scientists. The strategic incorporation of the trifluoromethylpyridine motif is a cornerstone of modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2] This document serves as a detailed resource for professionals leveraging this versatile building block.

Core Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several names and identifiers across chemical databases and commercial suppliers.

-

IUPAC Name: 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone[3]

Common Synonyms:

-

5-Acetyl-2-(trifluoromethyl)pyridine[5]

-

1-[6-(Trifluoromethyl)-3-pyridyl]ethanone[5]

-

[6-(Trifluoromethyl)pyridin-3-yl]ethanone[5]

-

1-(6-(Trifluoromethyl)pyridine-3-yl)ethanone[5]

-

1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one[5]

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is crucial for its handling, reaction setup, and purification. The data below is a compilation from various chemical suppliers and predictive models.

| Property | Value | Source |

| Molecular Weight | 189.13 g/mol | [3][5] |

| Appearance | White to light yellow solid | [5] |

| Boiling Point | 233.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Inert atmosphere, Room Temperature | [5] |

| InChI Key | NAUKVLRFGMDIAN-UHFFFAOYSA-N | [3][5] |

| SMILES | CC(=O)C1=CN=C(C=C1)C(F)(F)F | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound often relies on the lithiation of a suitable brominated pyridine precursor followed by quenching with an acetylating agent. This method provides a reliable route to the desired ketone.

Experimental Rationale

The choice of 2-trifluoromethyl-5-bromopyridine as the starting material provides the core scaffold. The bromine atom at the 5-position is selectively targeted for lithium-halogen exchange using sec-Butyllithium (sec-BuLi) at low temperatures (-78 °C). This low temperature is critical to prevent side reactions and ensure the stability of the generated lithiated intermediate. The subsequent addition of an N,N-dimethylacetamide serves as the source for the acetyl group, which reacts with the pyridinyllithium species to form the target ketone after an aqueous workup.

Detailed Step-by-Step Synthesis Protocol[6]

-

Reaction Setup: To a solution of 2-trifluoromethyl-5-bromopyridine (5.0 g, 22 mmol) in anhydrous diethyl ether (Et₂O, 50 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add sec-Butyllithium (0.91 M in cyclohexane, 24 mL, 22 mmol) dropwise to the stirred solution at -78 °C. Maintain the temperature and stir for 10 minutes. The formation of the lithiated intermediate is typically rapid.

-

Acetylation: In a separate flask, dissolve N,N-dimethylacetamide (2.3 mL, 24 mmol) in anhydrous Et₂O (10 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully pour the reaction mixture into water (100 mL). Extract the aqueous phase with Et₂O (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully evaporate the solvent under reduced pressure.

-

Final Isolation: Purify the crude residue by column chromatography on silica gel (eluent: pentane/ether 9/1) to yield this compound as a light yellow solid (yield: 2.3 g, 54%).

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern pharmacology and crop science.[2] The trifluoromethyl group often enhances a molecule's lipophilicity and metabolic stability, which can improve pharmacokinetic profiles.[1][7]

Key Therapeutic Areas:

-

Oncology: This compound serves as a key intermediate in the synthesis of Pexidartinib [6], a CSF1R inhibitor approved for treating tenosynovial giant cell tumor. The pyridine ring and its substituents are crucial for binding to the kinase active site.

-

Metabolic Diseases: It is a documented building block for developing novel G protein-coupled receptor 119 (GPR119) agonists.[5] GPR119 is a target of interest for the treatment of type 2 diabetes and obesity.

-

General Kinase Inhibition: The TFMP scaffold is widely used to develop inhibitors for various kinases involved in cancer cell proliferation and signaling pathways.[1]

Logical Relationship in Drug Development

Caption: Role of the core compound in conferring properties for drug applications.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is associated with specific hazards that require appropriate handling protocols.

Hazard Identification

-

Signal Word: Warning[5]

-

Hazard Statements:

Recommended Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical. Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[5]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined synthesis, coupled with the powerful pharmacological advantages conferred by the trifluoromethylpyridine core, ensures its continued relevance in the development of next-generation therapeutics and agrochemicals. For research professionals, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in creating novel solutions for pressing health and agricultural challenges.

References

-

This compound. AMERICAN ELEMENTS. [Link]

-

1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Shanghai Yongkai Chemical Co., Ltd.. [Link]

-

3-Acetyl-2-methyl-6-(trifluoromethyl)pyridine. Fluoropharm. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Fujikawa, K., & Yokoyama, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 154–162. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 358780-14-0 [chemicalbook.com]

- 6. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]

- 7. Buy 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone (EVT-11944119) [evitachem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the safe handling and management of the research chemical 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS No. 358780-14-0). As a Senior Application Scientist, the following content is synthesized from established safety data, structural activity relationships with analogous compounds, and field-proven laboratory best practices. The objective is not merely to present a list of procedures, but to instill a deep understanding of the "why" behind each safety recommendation, fostering a proactive safety culture in the laboratory.

Compound Profile and Hazard Identification

This compound is a fluorinated pyridine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group and the pyridine core imparts specific reactivity and toxicological properties that must be thoroughly understood before any handling.

Chemical Identity:

| Property | Value | Source |

| CAS Number | 358780-14-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO | [1][2][3] |

| Molecular Weight | 189.14 g/mol | [1][3] |

| Physical Form | Solid | [4] |

Globally Harmonized System (GHS) Classification:

This compound is classified as hazardous. The primary risks are associated with irritation and acute toxicity upon ingestion. The established GHS classifications necessitate a stringent approach to handling and containment.

| Pictogram | GHS Code | Hazard Statement | Causality and Implication for Handling |

| GHS07 | H302: Harmful if swallowed | Accidental ingestion can lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene. | |

| H315: Causes skin irritation | Direct contact with the skin is likely to cause local redness, inflammation, and discomfort. Prolonged contact may lead to more severe dermatitis. This necessitates the mandatory use of appropriate chemical-resistant gloves and a lab coat. | ||

| H319: Causes serious eye irritation | The compound can cause significant pain, redness, and potential damage to the cornea upon contact. This mandates the use of safety glasses with side shields at a minimum, with safety goggles being the preferred standard. | ||

| H335: May cause respiratory irritation | Inhalation of the dust or aerosolized particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfer operations should be conducted in a certified chemical fume hood to prevent respiratory exposure. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of safe handling is to minimize exposure through a combination of engineering controls and personal protective equipment. This creates a redundant system of safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood . All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed within the fume hood to contain airborne particles and prevent inhalation. The causality is clear: the known respiratory irritation (H335) requires that vapors and dusts are captured at the source.

An eyewash station and safety shower must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental splash, mitigating the severity of eye and skin irritation (H315, H319).

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and accidental contact.

-

Hand Protection: Wear nitrile gloves. Nitrile provides a suitable barrier against this class of organic compounds. Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[5]

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses may not provide adequate protection from splashes.[6]

-

Skin and Body Protection: A buttoned lab coat should be worn at all times to protect against skin contact.[5]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter would be necessary.

Safe Handling and Storage Protocols

Handling

-

Pre-Handling Assessment: Before any new procedure, perform a risk assessment. Understand the quantities being used, the potential for aerosolization, and the specific steps involved.

-

Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weighing paper or in a tared container within a chemical fume hood. This minimizes the contamination of balances and surrounding surfaces.

-

Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Storage at room temperature is generally acceptable.[1] Some suppliers recommend storage in an inert atmosphere to ensure long-term stability.[10]

-

Segregation: Do not store with flammable materials or strong acids and bases.

Emergency Procedures: A Validating System of Response

The effectiveness of an emergency response is a direct validation of a laboratory's safety preparedness.

First-Aid Measures

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, using an eyewash station.[9] Seek immediate medical attention.

-

Inhalation: Remove the victim from the exposure area to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Accidental Release Measures

-

Minor Spill: For a small spill contained within a fume hood, ensure PPE is worn. Absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[9] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Major Spill: Evacuate the laboratory immediately and alert others in the area. Prevent entry and contact emergency personnel (e.g., institutional EHS). Ensure the area is well-ventilated from a safe distance, if possible.

Fire-Fighting Measures

While the compound itself is not classified as flammable, it may decompose under fire conditions to produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride.

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[11]

Stability and Reactivity

-

Reactivity: The compound is generally stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Containers: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[13]

References

-

American Elements. This compound. [Link]

-

GOV.UK. Pyridine: incident management. [Link]

-

CATO Research Chemical Inc. SAFETY DATA SHEETS - 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

Sources

- 1. This compound | 358780-14-0 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.scimplify.com [cdn.scimplify.com]

- 12. tlcstandards.com [tlcstandards.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

"1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

Introduction

This compound is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity. As such, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also an in-depth interpretation of the spectral features. We will explore the causal relationships between the molecule's structure and its spectroscopic fingerprint, grounded in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

Data Summary

The experimental ¹H NMR data, acquired in deuterated chloroform (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.27 | Singlet (broad) | - | 1H | H-2 |

| 8.43 | Doublet | 8.2 Hz | 1H | H-4 |

| 7.84 | Doublet | 8.2 Hz | 1H | H-5 |

| 2.72 | Singlet | - | 3H | H-7 (CH₃) |

| Data sourced from ChemicalBook and Royal Society of Chemistry supplementary materials.[2][3] |

Structural Assignments Diagram

Caption: Structure of this compound with proton assignments.

Expert Interpretation

The ¹H NMR spectrum is highly characteristic due to the strong electron-withdrawing nature of the trifluoromethyl group, the acetyl group, and the pyridine nitrogen atom.

-

H-2 (δ 9.27): This proton is the most deshielded in the molecule. Its position ortho to the electron-deficient pyridine nitrogen and meta to the electron-withdrawing acetyl group results in a significant downfield shift. The lack of adjacent protons leads to its appearance as a singlet.

-

H-4 (δ 8.43): Positioned ortho to the acetyl substituent and meta to the trifluoromethyl group, this proton is also strongly deshielded. It appears as a doublet due to coupling with H-5.

-

H-5 (δ 7.84): This proton is ortho to the powerful electron-withdrawing trifluoromethyl group, causing a downfield shift. It couples with H-4, resulting in a doublet.

-

H-7 (δ 2.72): The three protons of the acetyl methyl group are in a typical chemical shift region for a methyl ketone and appear as a sharp singlet as there are no adjacent protons to couple with.

Carbon (¹³C) NMR Spectroscopy

Predicted Data Summary

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 196.5 | C=O (C-8) | Typical range for an aryl ketone. |

| 155.0 | C-2 | Deshielded by adjacent nitrogen. |

| 148.5 (q, J ≈ 35 Hz) | C-6 | Strongly deshielded by nitrogen and coupled to three fluorine atoms. |

| 138.0 | C-4 | Deshielded by adjacent acetyl group. |

| 131.5 | C-3 | Site of acetyl substitution. |

| 122.0 (q, J ≈ 275 Hz) | CF₃ (C-9) | Characteristic quartet with a large C-F coupling constant. |

| 120.5 | C-5 | Influenced by adjacent CF₃ group. |

| 26.8 | CH₃ (C-7) | Typical range for an acetyl methyl carbon. |

Expert Interpretation

-

Carbonyl Carbon (C-8): The ketone carbonyl carbon is expected at the far downfield end of the spectrum (~196.5 ppm).

-

Pyridine Ring Carbons: The carbons of the pyridine ring are influenced by the nitrogen atom and the two electron-withdrawing substituents. C-2 and C-6 are the most deshielded due to their proximity to the nitrogen.

-

Carbon-Fluorine Coupling: The most distinct features are the quartets arising from carbon-fluorine coupling. The CF₃ carbon (C-9) will appear as a quartet with a very large one-bond coupling constant (¹JCF) of approximately 275 Hz. The carbon attached to the CF₃ group (C-6) will also be a quartet, but with a smaller two-bond coupling constant (²JCF) of around 35 Hz.[4]

NMR Experimental Protocol

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (≥400 MHz recommended). Lock the field frequency to the deuterium signal of the CDCl₃.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 90° pulse angle, a relaxation delay of 1-2 seconds, and 16 scans are typically sufficient.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required for good signal-to-noise.

-

Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6] Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing an excellent fingerprint of the functional groups present.

Predicted Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |

| ~2950-2850 | Weak | C-H Stretch | Aliphatic (Methyl) |

| ~1700 | Strong | C=O Stretch | Aryl Ketone |

| ~1600, ~1470 | Medium | C=C / C=N Stretch | Aromatic (Pyridine) |

| ~1350 | Strong | C-F Symmetric Stretch | Trifluoromethyl (-CF₃) |

| ~1170, ~1130 | Very Strong | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) |

Predicted frequencies are based on data from analogous pyridyl ketones and fluorinated compounds.[7][8]

Functional Group Vibration Diagram

Caption: Key functional groups and their characteristic IR vibrational modes.

Expert Interpretation

-

Carbonyl (C=O) Stretch (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature and is definitive for the ketone's carbonyl group. Conjugation with the pyridine ring slightly lowers this frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[8]

-

C-F Stretches (~1130-1350 cm⁻¹): The trifluoromethyl group will give rise to multiple, very strong absorption bands in the fingerprint region. These are due to symmetric and asymmetric C-F stretching modes and are highly characteristic of fluorinated compounds.

-

Pyridine Ring Stretches (~1470-1600 cm⁻¹): The C=C and C=N stretching vibrations within the pyridine ring typically appear as a pair of medium-intensity bands in this region.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected as weak bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

IR Experimental Protocol

Step-by-Step Methodology (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about the molecule.

Data Summary

-

Molecular Formula: C₈H₆F₃NO[9]

-

Exact Mass: 189.0401

-

Molecular Weight: 189.13 g/mol [2]

-

Ionization Method: Electron Ionization (EI) is assumed for fragmentation analysis.

Predicted Fragmentation Pattern

| m/z | Ion Structure | Fragment Lost | Rationale |

| 189 | [C₈H₆F₃NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 174 | [C₇H₃F₃NO]⁺ | •CH₃ | α-cleavage: loss of the methyl radical, forming a stable acylium ion. |

| 161 | [C₈H₆F₃N]⁺˙ | CO | Loss of a neutral carbon monoxide molecule. |

| 146 | [C₆H₃F₃N]⁺ | •COCH₃ | Cleavage of the bond between the ring and the carbonyl group. |

| 43 | [C₂H₃O]⁺ | •C₆H₃F₃N | Formation of the acetyl cation; often a prominent peak for methyl ketones. |

Predicted fragmentation is based on established principles for ketones and aromatic compounds.[10][11]

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Expert Interpretation

Upon electron ionization, the molecule forms a molecular ion (M⁺˙) at m/z 189. This ion is expected to be reasonably intense. The primary fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group.[10][11]

-

Loss of Methyl Radical (m/z 174): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This forms a resonance-stabilized acylium ion at m/z 174, which is expected to be a major peak.

-

Formation of Acetyl Cation (m/z 43): Cleavage of the bond between the carbonyl carbon and the pyridine ring can lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43. This is a very common and often intense fragment for methyl ketones.

-

Loss of Carbon Monoxide (m/z 161): The molecular ion can also lose a neutral molecule of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 161.

Mass Spectrometry Experimental Protocol

Step-by-Step Methodology (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent). Set an appropriate temperature program, for example: initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a higher temperature (e.g., 250°C) to ensure rapid volatilization.

-

MS Setup: The mass spectrometer is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

-

Data Acquisition: As the compound elutes from the GC column and enters the MS ion source, a mass spectrum is recorded.

-

Data Analysis: Identify the peak corresponding to the molecular ion (the highest m/z value that is consistent with the molecular weight). Analyze the lower mass fragments to confirm the predicted fragmentation pattern.

Conclusion

The structural identity of this compound is conclusively established through a combination of NMR, IR, and MS techniques. ¹H NMR provides the definitive proton environment and connectivity, while predicted ¹³C NMR reveals the carbon skeleton and the influence of the fluorine atoms. IR spectroscopy confirms the presence of the key carbonyl and trifluoromethyl functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural confirmation through predictable and logical fragmentation pathways. Together, these techniques provide a robust and self-validating analytical package for the unambiguous characterization of this important chemical entity.

References

-

Pourasad, J., et al. (2014). FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. SID. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript b515643b. Retrieved from RSC. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from Princeton University. Available at: [Link]

-

Shanghai Yongkai Chemical Co., Ltd. (2021). 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Available at: [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

-

NIST. (n.d.). di-2-Pyridyl ketone. In NIST Chemistry WebBook. Retrieved from NIST. Available at: [Link]

-

American Elements. (n.d.). This compound. Retrieved from American Elements. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from Chemguide. Available at: [Link]

-

DiMagno, S. G., et al. (2007). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. Organic Letters, 9(19), 3821–3824. Available at: [Link]

-

Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. In PubChem. Retrieved from PubChem. Available at: [Link]

-

Larsen, B. S., & Wentz, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from ORAU. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

- University of Burdwan. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from University of Burdwan.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. Available at: [Link]

-

Urbański, T. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 8(11-12), 559-564. Available at: [Link]

-

Organic Chemistry. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Available at: [Link]

Sources

- 1. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]

- 2. This compound | 358780-14-0 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epfl.ch [epfl.ch]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemscene.com [chemscene.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

"1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone" solubility in organic solvents

An In-Depth Technical Guide: Solubility of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone in Organic Solvents for Pharmaceutical and Agrochemical Research

Abstract

This compound is a pivotal building block in the synthesis of advanced pharmaceutical and agrochemical agents, where its solubility characteristics are critical for reaction kinetics, purification, and formulation.[1][2] This guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. We delve into the theoretical principles governing its solubility by examining its distinct molecular features. A predicted solubility profile is presented, followed by a rigorous, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this key intermediate's behavior in solution.

Introduction to this compound: A Key Intermediate

This compound is a fluorinated heterocyclic ketone of significant interest in medicinal and agricultural chemistry.[1][2] The presence of the trifluoromethyl group—a bioisostere of a methyl group with profoundly different electronic and lipophilic properties—and the pyridine ring makes it a valuable synthon for creating compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1]

Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful process development. Solvent selection impacts everything from reaction efficiency and byproduct formation to the feasibility of crystallization, which is the primary method for purification. An informed choice of solvent can prevent costly downstream challenges in scale-up and formulation.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| CAS Number | 358780-14-0 | [3][4][5] |

| Molecular Formula | C₈H₆F₃NO | [3][6][7] |

| Molecular Weight | 189.14 g/mol | [3][6] |

| Calculated LogP | 2.303 | [3] |

| Hydrogen Bond Acceptors | 2 (N, O) | [3] |

| Hydrogen Bond Donors | 0 |[3] |

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where the enthalpic and entropic costs of disrupting solute-solute and solvent-solvent interactions must be favorably compensated by new solute-solvent interactions.[8] The molecular structure of this compound presents a fascinating duality of polar and non-polar characteristics.

-

Polar/Hydrophilic Features: The pyridine nitrogen and the carbonyl oxygen of the ethanone group are electronegative centers. They create a significant dipole moment and can act as hydrogen bond acceptors for protic solvents.

-

Non-Polar/Lipophilic Features: The aromatic pyridine ring itself contributes to van der Waals interactions. This effect is dramatically amplified by the trifluoromethyl (CF₃) group, which is highly lipophilic and electron-withdrawing, and the methyl group of the ethanone moiety.

This structural dichotomy suggests that the compound will not be readily soluble in the extremes of the solvent polarity spectrum (e.g., highly non-polar alkanes or highly polar water) but will find optimal solubility in solvents that can effectively accommodate both its polar and non-polar regions.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in a laboratory setting. Experimental verification remains paramount.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane | Low / Insoluble | The strong dipole from the ketone and pyridine moieties prevents dissolution in purely non-polar media. |

| Moderately Non-Polar | Toluene | Low to Moderate | The aromaticity of toluene allows for some π-π stacking with the pyridine ring, but the polar groups limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents possess a strong dipole moment to interact with the polar groups of the solute but lack hydrogen-bond donating capabilities, which avoids strong solvation competition. This balance makes them excellent candidates. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic compounds. They can effectively solvate both the polar and non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as hydrogen bond donors to the solute's nitrogen and oxygen atoms. However, their strong solvent-solvent hydrogen bonding network must be disrupted, and the solute's lipophilic CF₃ group can limit miscibility. |

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions require empirical validation. The following protocol describes a robust isothermal shake-flask method, a gold standard for determining equilibrium solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

4 mL glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or shaking incubator

-

Centrifuge capable of holding the vials

-

Calibrated positive displacement pipettes

-

HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis)

4.2. Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution to cover the expected solubility range.

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials (a minimum of 10-20 mg is recommended to ensure a solid phase remains). The key is to create a slurry.

-

Accurately add a known volume (e.g., 2.0 mL) of the test solvent to each vial.

-

Cap the vials tightly.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed (e.g., 200 rpm) for a minimum of 24 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states. For crystalline compounds, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same constant temperature for 1-2 hours to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all remaining undissolved solid. Trustworthiness Note: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Sample Analysis:

-

Carefully open a vial and take a known aliquot (e.g., 100 µL) from the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by HPLC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Factors Influencing Experimental Integrity

To ensure the trustworthiness of the generated data, several factors must be meticulously controlled.

-

Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to phase separation, must be performed at the same, precisely controlled temperature.[9]

-

Purity of Compound and Solvents: Impurities can act as solubilizing or anti-solubilizing agents, leading to erroneous results. Always use materials of the highest available purity.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is essential to characterize the solid form being tested and to confirm that it does not change during the experiment.

-

Equilibration Time: The most common source of error is insufficient equilibration time. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has plateaued, indicating true equilibrium.

Conclusion

This compound possesses a balanced molecular structure with both polar, hydrogen-bond-accepting sites and significant lipophilic character. This duality dictates its solubility, favoring polar aprotic solvents like DCM, THF, and acetone, where moderate to high solubility is anticipated. While theoretical predictions provide a valuable guide for initial solvent screening, they are not a substitute for rigorous experimental measurement. The detailed shake-flask protocol provided herein offers a reliable framework for generating high-quality, reproducible solubility data, which is indispensable for the efficient development of robust chemical processes and effective final-product formulations in the pharmaceutical and agrochemical industries.

References

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube.

- Kyra, M., & Bodner, M. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Verheyen, G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ChemicalBook. (n.d.). This compound.

- Various Authors. (2024). How to determine the solubility of a substance in an organic solvent?

- ChemScene. (n.d.). This compound.

- American Elements. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Various Authors. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.

- Sigma-Aldrich. (n.d.). 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone.

- Shanghai Yongkai Chemical Co., Ltd. (n.d.). 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone.

- BLDpharm. (n.d.). This compound.

- AOBChem USA. (n.d.). This compound.

- Fisher Scientific. (n.d.). ChemScene | this compound | 1G.

- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Tsukamoto, M., & Nakamura, T. (2023).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. chemscene.com [chemscene.com]

- 4. 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone [shykchem.com]

- 5. 358780-14-0|this compound|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. aobchem.com [aobchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the physical and chemical properties of the heterocyclic ketone, 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data to provide a comprehensive understanding of this compound's characteristics.

Executive Summary